Cas no 1224684-98-3 (4-(4-(Methylamino)phenyl)morpholin-3-one)
4-(4-(Methylamino)phenyl)morpholin-3-one Chemical and Physical Properties
Names and Identifiers
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- 4-(4-(methylamino)phenyl)morpholin-3-one
- 4-(4-(Methylamino)phenyl)morpholin-3-one
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- Inchi: 1S/C11H14N2O2/c1-12-9-2-4-10(5-3-9)13-6-7-15-8-11(13)14/h2-5,12H,6-8H2,1H3
- InChI Key: JAHXVKJQRGGXCT-UHFFFAOYSA-N
- SMILES: O1CC(N(C2C=CC(=CC=2)NC)CC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 225
- Topological Polar Surface Area: 41.6
4-(4-(Methylamino)phenyl)morpholin-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6241697-0.05g |
4-[4-(methylamino)phenyl]morpholin-3-one |
1224684-98-3 | 95.0% | 0.05g |
$528.0 | 2025-03-15 | |
| Enamine | EN300-6241697-0.1g |
4-[4-(methylamino)phenyl]morpholin-3-one |
1224684-98-3 | 95.0% | 0.1g |
$553.0 | 2025-03-15 | |
| Enamine | EN300-6241697-0.25g |
4-[4-(methylamino)phenyl]morpholin-3-one |
1224684-98-3 | 95.0% | 0.25g |
$579.0 | 2025-03-15 | |
| Enamine | EN300-6241697-0.5g |
4-[4-(methylamino)phenyl]morpholin-3-one |
1224684-98-3 | 95.0% | 0.5g |
$603.0 | 2025-03-15 | |
| Enamine | EN300-6241697-1.0g |
4-[4-(methylamino)phenyl]morpholin-3-one |
1224684-98-3 | 95.0% | 1.0g |
$628.0 | 2025-03-15 | |
| Enamine | EN300-6241697-2.5g |
4-[4-(methylamino)phenyl]morpholin-3-one |
1224684-98-3 | 95.0% | 2.5g |
$1230.0 | 2025-03-15 | |
| Enamine | EN300-6241697-5.0g |
4-[4-(methylamino)phenyl]morpholin-3-one |
1224684-98-3 | 95.0% | 5.0g |
$1821.0 | 2025-03-15 | |
| Enamine | EN300-6241697-10.0g |
4-[4-(methylamino)phenyl]morpholin-3-one |
1224684-98-3 | 95.0% | 10.0g |
$2701.0 | 2025-03-15 |
4-(4-(Methylamino)phenyl)morpholin-3-one Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
Additional information on 4-(4-(Methylamino)phenyl)morpholin-3-one
Exploring the Properties and Applications of 4-(4-(Methylamino)phenyl)morpholin-3-one (CAS No. 1224684-98-3)
Introduction to 4-(4-(Methylamino)phenyl)morpholin-3-one
4-(4-(Methylamino)phenyl)morpholin-3-one, also known by its CAS number CAS No. 1224684-98-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of morpholines, which are six-membered heterocycles containing an oxygen atom and a nitrogen atom in their structure. The presence of a methylamino group attached to a phenyl ring further enhances its chemical complexity and potential biological activity.
Chemical Structure and Synthesis
The chemical structure of 4-(4-(Methylamino)phenyl)morpholin-3-one consists of a morpholine ring fused with a ketone group at the 3-position, with a para-substituted methylamino phenyl group attached at the 4-position of the morpholine ring. This arrangement provides the molecule with unique electronic properties and functional groups that can be exploited for various applications.
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in synthetic chemistry have enabled more efficient and environmentally friendly methods for producing this compound, reducing costs and minimizing waste.
Pharmacological Properties
4-(4-(Methylamino)phenyl)morpholin-3-one has been studied extensively for its pharmacological properties, particularly its potential as a drug candidate. Research has shown that this compound exhibits significant bioactivity in various assays, including anti-inflammatory, antioxidant, and neuroprotective effects.
A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential use in treating conditions such as arthritis and neurodegenerative diseases. Furthermore, recent research has explored its role as a modulator of cellular signaling pathways, offering new insights into its therapeutic applications.
Applications in Drug Development
The unique combination of structural features in CAS No. 1224684-98-3 makes it an attractive candidate for drug development. Its morpholine ring provides a rigid framework that can be modified to enhance bioavailability and target specificity, while the methylamino phenyl group contributes to its pharmacokinetic properties.
Preliminary clinical studies have demonstrated promising results in terms of safety profiles and efficacy, although further research is required to fully understand its long-term effects and optimal dosing regimen.
Safety and Toxicity Profile
Evaluating the safety profile of any potential drug candidate is crucial, and extensive toxicological studies have been conducted on CAS No. 1224684-98-3. These studies have revealed that the compound exhibits low acute toxicity when administered at therapeutic doses, with no significant adverse effects observed in preclinical models.
However, chronic toxicity studies are still ongoing to assess long-term exposure risks and identify any potential off-target effects that may arise from prolonged use.
Future Directions
The future of 4-(4-(Methylamino)phenyl)morpholin-3-one lies in further exploration of its therapeutic potential across diverse disease states. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation in this area, leading to new drug candidates based on this compound's structure.
Additionally, advancements in computational chemistry are enabling researchers to predict the binding affinities and selectivities of this compound against various molecular targets, facilitating rational drug design strategies.
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